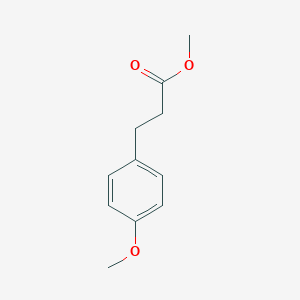
3-(4-甲氧基苯基)丙酸甲酯
概述
描述
对甲氧基氢化肉桂酸甲酯,也称为3-(4-甲氧基苯基)丙酸甲酯,是一种有机化合物,分子式为C11H14O3。它是肉桂酸的衍生物,其特征是苯环上连接着一个甲氧基。 该化合物常用于合成各种精细化学品,并在化学、生物学和工业领域有应用 .
科学研究应用
对甲氧基氢化肉桂酸甲酯在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗氧化特性。
医药: 研究正在进行中以探索其潜在的治疗应用,例如开发新药。
工业: 它用于生产香精、香料和其他精细化学品.
作用机制
对甲氧基氢化肉桂酸甲酯的作用机制涉及它与各种分子靶标和途径的相互作用。例如,它的抗氧化特性归因于它清除自由基和抑制氧化应激的能力。 该化合物还可能与参与生物过程的酶和受体相互作用,从而导致其观察到的效应 .
类似化合物:
- 3-(4-羟基苯基)丙酸甲酯
- 3-(4-甲基苯基)丙酸甲酯
- 3-(4-乙氧基苯基)丙酸甲酯
比较: 对甲氧基氢化肉桂酸甲酯由于存在甲氧基而具有独特之处,这赋予了它独特的化学和物理性质。 与它的类似物相比,它可能表现出不同的反应性和生物活性,使其成为各种应用的有价值的化合物 .
准备方法
合成路线和反应条件: 对甲氧基氢化肉桂酸甲酯可以通过在酸性催化剂(如硫酸)存在下,用甲醇酯化对甲氧基氢化肉桂酸来合成。 该反应通常需要将混合物回流以达到所需的酯化反应 .
工业生产方法: 在工业生产中,对甲氧基氢化肉桂酸甲酯的生产通常涉及使用连续流动反应器来优化反应条件并提高产率。 该过程还可以包括蒸馏和重结晶等纯化步骤以获得纯化合物 .
化学反应分析
反应类型: 对甲氧基氢化肉桂酸甲酯会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸或醛。
还原: 还原反应可以将酯基转化为醇。
取代: 苯环上的甲氧基可以发生亲电芳香取代反应.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 亲电芳香取代反应通常涉及溴或硝酸等试剂.
主要生成产物:
氧化: 形成对甲氧基苯甲酸或对甲氧基苯甲醛。
还原: 形成对甲氧基氢化肉桂醇。
相似化合物的比较
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-methylphenyl)propanoate
- Methyl 3-(4-ethoxyphenyl)propanoate
Comparison: Methyl p-methoxyhydrocinnamate is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
属性
IUPAC Name |
methyl 3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQLYAFBUYHFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306095 | |
| Record name | Methyl 3-(4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15823-04-8 | |
| Record name | 15823-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-(4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
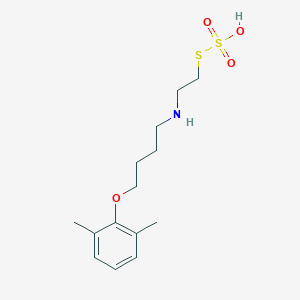
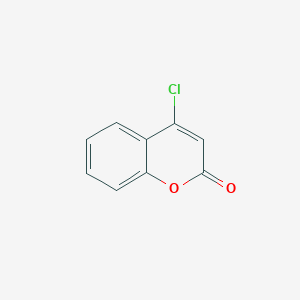
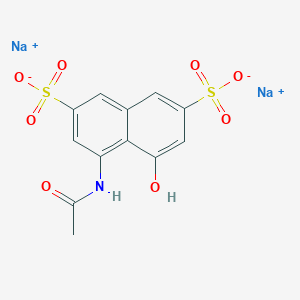
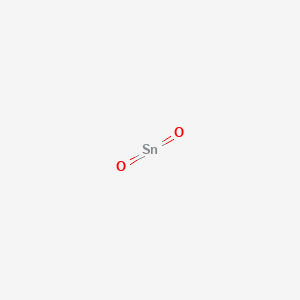
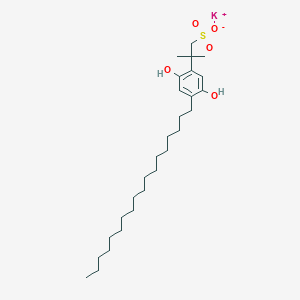
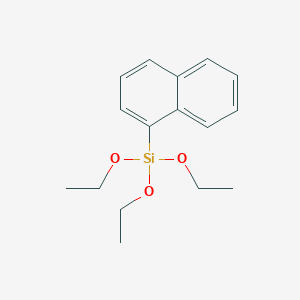
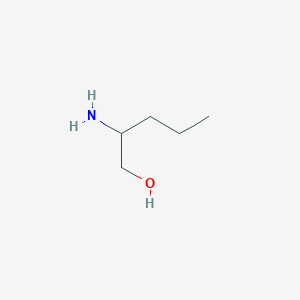
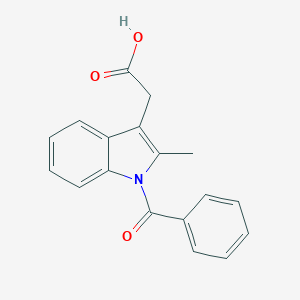
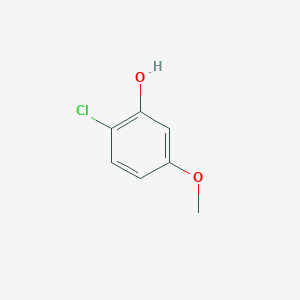

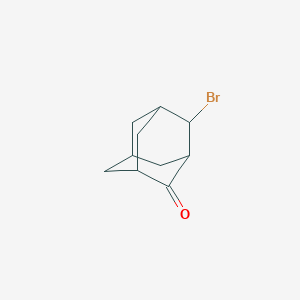
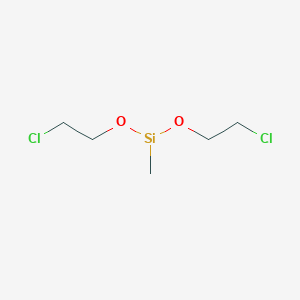
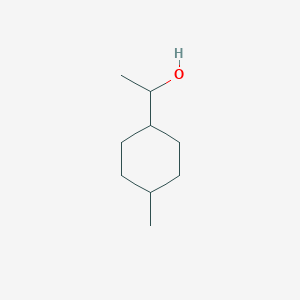
![Spiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione, 7-chloro-4,6-dimethoxy-2'-methyl-](/img/structure/B96199.png)
